Functional Potency at Ganglionic vs. Muscle Nicotinic Acetylcholine Receptors (nAChRs)
N-Methyl-1-phenylpiperidin-4-amine demonstrates functional activity at both ganglionic and muscle-type nicotinic acetylcholine receptors (nAChRs). Direct experimental comparison shows a 1.33-fold higher potency (lower EC50) at the human muscle subtype (TE671 cells) compared to the rat ganglionic subtype (PC12 cells). This modest subtype preference differentiates it from a purely non-selective nAChR ligand profile [1][2].
| Evidence Dimension | Functional Potency (EC50) |
|---|---|
| Target Compound Data | 3.00E+4 nM (Human TE671, muscle) |
| Comparator Or Baseline | 4.00E+4 nM (Rat PC12, ganglionic) |
| Quantified Difference | 1.33-fold lower EC50 at muscle nAChR |
| Conditions | Functional assay measuring compound potency and efficacy at recombinant human (TE671) and rat (PC12) nicotinic acetylcholine receptor subtypes. |
Why This Matters
For researchers requiring a tool compound with defined, albeit moderate, functional activity across multiple nAChR subtypes, this compound provides a specific, quantifiable baseline distinct from silent binders or highly potent, subtype-selective agonists.
- [1] BindingDB. EC50: 4.00E+4 nM for compound at rat Nicotinic acetylcholine receptor subtype PC12 (ganglionic). BDBM10759. View Source
- [2] BindingDB. EC50: 3.00E+4 nM for compound at human Nicotinic acetylcholine receptor subtype TE671 (muscle). BDBM50056147. View Source
